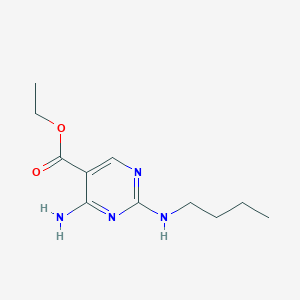
Ethyl 4-amino-2-(butylamino)-5-pyrimidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-amino-2-(butylamino)-5-pyrimidinecarboxylate, also known as ethyl butylaminopyrimidinecarboxylate, is a chemical compound that has attracted attention in scientific research due to its potential applications in the field of medicine. This compound is a pyrimidine derivative, which means that it contains a heterocyclic ring structure that is composed of nitrogen and carbon atoms. The unique properties of this compound make it a promising candidate for the development of new drugs and therapies.
Wirkmechanismus
The mechanism of action of Ethyl 4-amino-2-(butylamino)-5-pyrimidinecarboxylate butylaminopyrimidinecarboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in the regulation of cell growth and division. Specifically, this compound has been shown to inhibit the activity of thymidylate synthase, which is an enzyme that is essential for the synthesis of DNA. By inhibiting this enzyme, Ethyl 4-amino-2-(butylamino)-5-pyrimidinecarboxylate butylaminopyrimidinecarboxylate can prevent the replication of cancer cells and ultimately lead to their death.
Biochemical and Physiological Effects
In addition to its anti-tumor activity, Ethyl 4-amino-2-(butylamino)-5-pyrimidinecarboxylate butylaminopyrimidinecarboxylate has been shown to have other biochemical and physiological effects. For example, studies have demonstrated that this compound can induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to inhibit the expression of certain genes that are involved in the development of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Ethyl 4-amino-2-(butylamino)-5-pyrimidinecarboxylate butylaminopyrimidinecarboxylate in lab experiments is its high potency and selectivity for cancer cells. This compound has been shown to be effective against a wide range of cancer cell lines, including those that are resistant to other chemotherapy drugs. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on Ethyl 4-amino-2-(butylamino)-5-pyrimidinecarboxylate butylaminopyrimidinecarboxylate. One area of interest is the development of new drug formulations that can improve the solubility and bioavailability of this compound. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to identify potential drug targets. Finally, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of this compound as a potential cancer therapy.
Synthesemethoden
The synthesis of Ethyl 4-amino-2-(butylamino)-5-pyrimidinecarboxylate butylaminopyrimidinecarboxylate involves the reaction of Ethyl 4-amino-2-(butylamino)-5-pyrimidinecarboxylate 4-amino-2-chloro-5-pyrimidinecarboxylate with butylamine in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic substitution mechanism, in which the butylamine molecule replaces the chlorine atom on the pyrimidine ring. The resulting product is then purified by column chromatography to obtain the pure compound.
Wissenschaftliche Forschungsanwendungen
Ethyl butylaminopyrimidinecarboxylate has been the subject of several scientific studies due to its potential applications in the field of medicine. One of the most promising areas of research is the development of new drugs for the treatment of cancer. Studies have shown that this compound exhibits anti-tumor activity by inhibiting the growth and proliferation of cancer cells.
Eigenschaften
Molekularformel |
C11H18N4O2 |
|---|---|
Molekulargewicht |
238.29 g/mol |
IUPAC-Name |
ethyl 4-amino-2-(butylamino)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C11H18N4O2/c1-3-5-6-13-11-14-7-8(9(12)15-11)10(16)17-4-2/h7H,3-6H2,1-2H3,(H3,12,13,14,15) |
InChI-Schlüssel |
PRRZMPRQWZZHGN-UHFFFAOYSA-N |
SMILES |
CCCCNC1=NC=C(C(=N1)N)C(=O)OCC |
Kanonische SMILES |
CCCCNC1=NC=C(C(=N1)N)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(3-Methoxyphenyl)-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276458.png)
![6-(3-Methoxyphenyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276463.png)
![6-(4-Fluorophenyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276465.png)
![6-(3-Fluorophenyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276466.png)
![6-(3-Methylphenyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276467.png)
![3-(3,4-Dimethoxybenzyl)-6-[2-(4-methoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276471.png)
![6-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276481.png)
![6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276482.png)
![3-[(4-Methylphenoxy)methyl]-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276483.png)
![N,N-dimethyl-4-{3-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}aniline](/img/structure/B276484.png)
![6-(3-Ethoxyphenyl)-3-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276485.png)
![6-(2-Ethoxyphenyl)-3-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276486.png)
![3-Butyl-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276489.png)
![3-butyl-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276490.png)